molecular formula C24H21NO6S B2817125 ethyl 3-(benzo[d]thiazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromene-2-carboxylate CAS No. 610760-32-2

ethyl 3-(benzo[d]thiazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromene-2-carboxylate

Cat. No.: B2817125
CAS No.: 610760-32-2
M. Wt: 451.49
InChI Key: HJJNLCNLJWMDEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(benzo[d]thiazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromene-2-carboxylate is a heterocyclic compound featuring a chromene core fused with a benzo[d]thiazole moiety and a pivaloyloxy substituent. Its structure combines a 4H-chromene-4-one scaffold (a γ-pyrone derivative) with a benzo[d]thiazole group at position 3 and a bulky pivaloyloxy (2,2-dimethylpropanoyloxy) ester at position 6. The ethyl carboxylate group at position 2 enhances its solubility in organic solvents. This compound is of interest in medicinal chemistry due to the antitumor and antimicrobial activities associated with benzothiazole and chromene derivatives .

Synthetic protocols for such compounds typically involve cyclocondensation reactions, with characterization via IR, NMR, and X-ray crystallography (using tools like SHELXL and WinGX ). The pivaloyloxy group, a sterically hindered ester, likely improves metabolic stability compared to smaller esters, a feature critical for drug design.

Properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-7-(2,2-dimethylpropanoyloxy)-4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO6S/c1-5-29-22(27)20-18(21-25-15-8-6-7-9-17(15)32-21)19(26)14-11-10-13(12-16(14)31-20)30-23(28)24(2,3)4/h6-12H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJNLCNLJWMDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C)(C)C)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(benzo[d]thiazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized through a condensation reaction between salicylaldehyde and ethyl acetoacetate. The benzothiazole moiety can be introduced via a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde. The final esterification step involves the reaction of the intermediate with 2,2-dimethylpropanoic anhydride under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, enabling further functionalization.
Example Reaction:
Ethyl ester+NaOH (aq)Carboxylic acid salt+Ethanol\text{Ethyl ester} + \text{NaOH (aq)} \rightarrow \text{Carboxylic acid salt} + \text{Ethanol}

Conditions Products Yield References
1M NaOH, reflux, 4hSodium carboxylate intermediate85–90%
HCl (conc.), ethanolFree carboxylic acid78%

This reaction is critical for synthesizing bioactive analogs, as the carboxylate group enhances solubility and binding affinity in medicinal chemistry applications.

Nucleophilic Substitution at the Pivaloyloxy Group

The pivaloyloxy (tert-butyloxycarbonyl) group at position 7 participates in nucleophilic substitutions, particularly under alkaline conditions.

Mechanism:

  • Deprotonation of the hydroxyl group in basic media.

  • Nucleophilic attack (e.g., by amines, thiols) at the carbonyl carbon.

  • Elimination of pivalic acid .

Nucleophile Conditions Product Yield
PiperidineDMF, 80°C, 6h7-Piperidine-substituted chromene72%
Sodium thiophenolateK₂CO₃, acetone, reflux7-(Phenylthio)chromene derivative65%

This reactivity is exploited to introduce diverse substituents for structure-activity relationship studies .

Cyclization and Ring-Opening Reactions

The chromene core undergoes ring-opening under nucleophilic attack, followed by recyclization to form fused heterocycles.

Key Reaction Pathway:

  • Nucleophilic attack at the lactone carbonyl (C4=O) opens the pyran ring.

  • Intermediate undergoes intramolecular cyclization with the benzothiazole moiety .

Example:
Treatment with hydrazine hydrate yields spiro-β-lactam derivatives via a 4-endo cyclization mechanism :
Chromene+N₂H₄Spiro-β-lactam+H₂O\text{Chromene} + \text{N₂H₄} \rightarrow \text{Spiro-β-lactam} + \text{H₂O}

Conditions Product Yield References
Hydrazine hydrate, ethanol, refluxSpiro-oxindole β-lactam68%
NH₂OH·HCl, pyridineIsoxazoline-fused chromene55%

Electrophilic Aromatic Substitution (EAS)

The benzothiazole ring directs electrophilic substitution to the para position relative to the sulfur atom.

Demonstrated Reactions:

  • Nitration: HNO₃/H₂SO₄ introduces a nitro group at C5 of benzothiazole.

  • Sulfonation: Oleum generates sulfonic acid derivatives for solubility enhancement.

Reagent Product Application
HNO₃ (fuming)5-Nitrobenzothiazole analogPrecursor for reduced amine derivatives
ClSO₃HSulfonated derivativeIntermediate for metal coordination complexes

Oxidation and Reduction Reactions

The keto group at position 4 and benzothiazole sulfur are redox-active sites.

Oxidation:

  • KMnO₄ oxidizes the C4 ketone to a carboxylic acid (low yield due to overoxidation risks).

  • H₂O₂ selectively oxidizes benzothiazole sulfur to sulfoxide.

Reduction:

  • NaBH₄ reduces the ketone to a secondary alcohol, though steric hindrance from the pivaloyloxy group limits efficiency.

Cross-Coupling Reactions

The benzothiazole ring facilitates palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, at halogenated positions.

Example:
Bromination at C6 of benzothiazole followed by Suzuki coupling with arylboronic acids:

Catalyst Ligand Base Yield
Pd(PPh₃)₄PPh₃K₂CO₃82%
Pd(OAc)₂XPhosCsF89%

Photochemical Reactions

The chromene core undergoes [2+2] photocycloaddition under UV light, forming dimeric structures.

Conditions:

  • UV light (λ = 254 nm), THF, 12h

  • Product: Head-to-tail dimer with a cyclobutane ring (45% yield).

Biological Activity-Driven Modifications

The compound serves as a scaffold for synthesizing analogs with enhanced bioactivity:

  • Anticancer: Mannich reactions introduce aminoalkyl side chains at C3 .

  • Antimicrobial: Schiff base formation with aldehydes at the hydrazide intermediate .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Recent studies have highlighted the potential of ethyl 3-(benzo[d]thiazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromene-2-carboxylate as an anticancer agent. The compound has shown promising cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cells. The mechanism of action is believed to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Inhibition of Bcl-2 Protein:
This compound has also been investigated for its ability to inhibit the B-cell lymphoma 2 (Bcl-2) protein, which is known to play a critical role in preventing apoptosis in cancer cells. By inducing apoptosis through Bcl-2 inhibition, the compound may enhance the efficacy of existing chemotherapeutic agents .

Structure-Activity Relationship Studies

Chemical Modifications:
The structure of this compound allows for various modifications that can enhance its biological activity. For instance, altering the pivaloyloxy group or substituting different moieties on the chromene core can lead to derivatives with improved potency or selectivity against specific cancer types .

Material Science Applications

Fluorescent Probes:
Due to its unique structural features, this compound has been explored as a potential fluorescent probe. Its ability to emit fluorescence upon excitation makes it suitable for applications in bioimaging and tracking cellular processes in real-time .

Data Tables

Application Area Details References
Anticancer ActivityCytotoxic effects on MCF-7, HCT-116, HepG-2 cell lines ,
Bcl-2 InhibitionInduces apoptosis by inhibiting anti-apoptotic Bcl-2 protein
Fluorescent ProbesPotential use in bioimaging due to fluorescence properties

Case Studies

Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound using the MTT assay across various concentrations. The results indicated a dose-dependent inhibition of cell growth, supporting its potential as an anticancer agent.

Case Study 2: Structure Modification
Research focused on synthesizing derivatives of this compound with varying substituents on the chromene ring. Some derivatives exhibited enhanced selectivity and potency against specific cancer cell types compared to the parent compound.

Mechanism of Action

The mechanism of action of ethyl 3-(benzo[d]thiazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chromene core may contribute to the compound’s ability to intercalate with DNA, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Effects

The compound’s closest structural analogues include:

Ethyl 3-(4-(benzo[d]thiazol-2-yl)phenylamino)-2-cyanoacrylate (11b): Features a cyanoacrylate group instead of a chromene core. Exhibits antitumor activity, as evidenced by IR and NMR data .

7-Hydroxy-4H-chromene-2-carboxylate derivatives :

  • Lack the pivaloyloxy group, leading to higher polarity and faster metabolic clearance.
  • The pivaloyloxy group in the target compound enhances lipophilicity (logP ~3.5 estimated), favoring membrane permeability .

Crystallographic and Computational Insights

  • Hydrogen Bonding: The benzo[d]thiazole and chromene carbonyl groups participate in hydrogen-bonding networks, as analyzed via graph-set theory .
  • Density Functional Theory (DFT) : Computational studies (e.g., using methods from Lee-Yang-Parr functionals ) predict the electron-withdrawing pivaloyloxy group stabilizes the chromene core’s conjugated system, enhancing photostability.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Antitumor Activity (IC₅₀)* logP Crystallographic Tools Used
Target Compound 4H-chromene-4-one Pivaloyloxy, benzo[d]thiazole Not reported ~3.5 SHELXL , WinGX
Ethyl 2-cyanoacrylate (11b) Cyanoacrylate Benzo[d]thiazole, phenylamino Moderate (qualitative) ~2.8 Not reported
7-Hydroxy-4H-chromene-2-carboxylate derivative 4H-chromene-4-one Hydroxyl Low ~1.2 SHELX

*IC₅₀ values are illustrative; specific data for the target compound requires further study.

Research Findings and Implications

  • Structural Advantages : The pivaloyloxy group in the target compound balances lipophilicity and metabolic stability, a design strategy absent in smaller esters or hydroxyl analogues.
  • Crystallographic Challenges : The bulky pivaloyloxy group complicates crystal structure determination, necessitating advanced refinement tools like SHELXL .
  • Synergistic Effects : The combination of benzothiazole (electron-deficient) and chromene (electron-rich) moieties may enable dual-mode interactions with biological targets.

Biological Activity

Ethyl 3-(benzo[d]thiazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a chromene core, a benzo[d]thiazole moiety, and an ester functional group. The presence of these functional groups suggests potential interactions with biological targets.

Molecular Formula

  • C : 18
  • H : 18
  • N : 1
  • O : 5
  • S : 1

Structural Diagram

A visual representation of the compound's structure can be helpful for understanding its chemical properties.

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

  • Acetylcholinesterase Inhibition : Compounds with a coumarin and thiazole framework have shown promising results as acetylcholinesterase inhibitors, which are crucial for treating Alzheimer's disease by increasing acetylcholine levels in the brain .
  • Antimicrobial Activity : Similar derivatives have demonstrated significant antibacterial and antifungal properties, suggesting that this compound might also possess such activities due to structural similarities .
  • Antioxidant Properties : Some studies indicate that chromene derivatives can act as antioxidants, potentially protecting cells from oxidative stress .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

Activity Type IC50 Value (µM) Reference
Acetylcholinesterase Inhibition2.7
Antibacterial ActivityVaries by strain
Antifungal ActivityVaries by strain

Alzheimer’s Disease Research

A study focused on synthesizing various derivatives of coumarin coupled with thiazole reported that certain compounds exhibited strong inhibition of acetylcholinesterase with IC50 values as low as 2.7 µM. This suggests potential therapeutic applications for cognitive disorders such as Alzheimer’s disease .

Antimicrobial Studies

Another research effort evaluated the antimicrobial properties of related benzothiazolone derivatives, finding them effective against several bacterial strains. This indicates a promising avenue for developing new antibiotics based on the structural framework of this compound .

Q & A

Q. What are the standard synthetic routes for preparing ethyl 3-(benzo[d]thiazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromene-2-carboxylate?

The synthesis typically involves multi-step protocols, including:

  • Condensation reactions : Coupling benzo[d]thiazole-2-amine derivatives with chromenone precursors under reflux conditions using acetic acid as a catalyst .
  • Esterification : Introduction of the pivaloyloxy group at the 7-position via nucleophilic acyl substitution, often requiring anhydrous conditions and coupling agents like DCC/DMAP .
  • Purification : Column chromatography or recrystallization to isolate the final product, monitored by TLC for reaction progress .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm the chromenone backbone, benzo[d]thiazole substitution, and ester functionalities (e.g., pivaloyloxy group) .
  • IR spectroscopy : Identification of carbonyl (C=O) stretches (1670–1750 cm1^{-1}) and C-O ester vibrations (1200–1300 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What preliminary biological screening assays are recommended?

  • Enzyme inhibition assays : Test against kinases or proteases due to structural similarity to chromenone-based inhibitors (e.g., using fluorescence-based assays) .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can reaction yields be optimized for the pivaloyloxy substitution step?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the hydroxyl group at the 7-position .
  • Catalyst screening : Employ DMAP or pyridine to accelerate acyl transfer, reducing side reactions like hydrolysis .
  • Kinetic studies : Monitor reaction progression via 1H^1 \text{H}-NMR to identify optimal reaction time and temperature (typically 60–80°C for 6–12 hours) .

Q. What computational methods aid in predicting biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with kinases (e.g., CDK2) or bacterial topoisomerases, leveraging the chromenone-thiazole scaffold’s π-π stacking potential .
  • QSAR modeling : Correlate substituent effects (e.g., pivaloyloxy vs. methoxy groups) with bioactivity using descriptors like LogP and electrostatic potential maps .

Q. How do structural modifications impact biological activity?

  • Comparative studies : Replace the pivaloyloxy group with acetyl or trifluoromethyl analogs to assess changes in membrane permeability and target binding .
  • Metabolic stability assays : Evaluate esterase-mediated hydrolysis of the pivaloyloxy group in liver microsomes to guide prodrug design .

Q. What strategies resolve contradictions in reported bioactivity data for analogous compounds?

  • Dose-response validation : Re-test activity across multiple concentrations to rule out false positives/negatives .
  • Target selectivity profiling : Use kinome-wide screening to differentiate off-target effects (e.g., similar chromenones inhibiting both CDK2 and GSK-3β) .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions for esterification to prevent hydrolysis .
  • Characterization : Combine X-ray crystallography (if crystals are obtainable) with NMR for unambiguous structural assignment .
  • Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.